molecular formula C23H25N3O3S B1210854 [4,5-Bis(4-methoxyphenyl)-2-thiazolyl]-(4-methyl-1-piperazinyl)methanone

[4,5-Bis(4-methoxyphenyl)-2-thiazolyl]-(4-methyl-1-piperazinyl)methanone

Cat. No. B1210854
M. Wt: 423.5 g/mol
InChI Key: UBHKJRYGKOSQDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4,5-bis(4-methoxyphenyl)-2-thiazolyl]-(4-methyl-1-piperazinyl)methanone is a member of thiazoles and an aromatic amide.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Antimigraine Drug Synthesis : A compound structurally similar to [4,5-Bis(4-methoxyphenyl)-2-thiazolyl]-(4-methyl-1-piperazinyl)methanone has been used in the synthesis of the antimigraine drug lomerizine. This synthesis process is efficient and suitable for large-scale preparation (Narsaiah & Kumar, 2010).

  • Antiplatelet Agents : Studies have shown the efficacy of similar compounds as potent antiplatelet agents with vasodilatory activity. These compounds, like FR122047, demonstrate significant inhibitory activity on platelet aggregation and have a low toxicity profile (Tanaka et al., 1994).

Antibacterial and Antifungal Applications

  • Antibacterial Screening : Compounds structurally related to [4,5-Bis(4-methoxyphenyl)-2-thiazolyl]-(4-methyl-1-piperazinyl)methanone have been synthesized and demonstrated antibacterial activity. This includes the synthesis of thiazolyl pyrazole and benzoxazole derivatives (Landage et al., 2019).

  • Antifungal Activity : Certain derivatives have shown significant antifungal activity, highlighting the potential of these compounds in antimicrobial research (Reddy et al., 2011).

Biochemical Research and Drug Analysis

  • Enzyme Inhibition Studies : Research has also focused on the inhibitory activity of similar compounds on enzymes like α-glucosidase, showcasing their potential in biochemical and pharmacological research (Satheesh et al., 2017).

  • Drug Degradation Analysis : Studies involving the analysis of drug degradation products have utilized related compounds, indicating their importance in pharmaceutical analysis and quality control (El-Sherbiny et al., 2005).

properties

Product Name

[4,5-Bis(4-methoxyphenyl)-2-thiazolyl]-(4-methyl-1-piperazinyl)methanone

Molecular Formula

C23H25N3O3S

Molecular Weight

423.5 g/mol

IUPAC Name

[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C23H25N3O3S/c1-25-12-14-26(15-13-25)23(27)22-24-20(16-4-8-18(28-2)9-5-16)21(30-22)17-6-10-19(29-3)11-7-17/h4-11H,12-15H2,1-3H3

InChI Key

UBHKJRYGKOSQDJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=NC(=C(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

synonyms

1-((4,5-bis(4-methoxyphenyl)-2-thiazoyl)carbonyl)-4-methylpiperazine
FR 122047
FR-122047

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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